molecular formula C9H9FO3 B8630420 4-[1,3]Dioxolan-2-yl-2-fluorophenol

4-[1,3]Dioxolan-2-yl-2-fluorophenol

Cat. No. B8630420
M. Wt: 184.16 g/mol
InChI Key: OKCUAEOZVYLCCZ-UHFFFAOYSA-N
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Patent
US07381719B2

Procedure details

To a solution of (4-[1,3]dioxolan-2-yl-2-fluorophenoxy)triisopropylsilane (Example 93, Part B) (105.9 g, approximately 0.311 mol) in THF (1.589 L) add 1.0 M tetrabutylammonium fluoride (TBAF) in THF (311 mL) in a steady stream over 5 min at 23-27° C. without cooling. Stir for 1 hr till the reaction complete by TLC (19:1 heptane/ethyl acetate). Concentrate to a red oil and partition between ether (500 mL) and deionized water (1 L). Separate the layers and extract the aqueous layer with ether (500 mL). Combine the ether layers, wash with brine and dry over sodium sulfate. Filter and concentrate to give the crude product (92.9 g. Dissolve the crude product in dichloromethane and filter through 400 g of silica gel 60. Wash with dichloromethane (3×1 L fractions) and concentrate the combined filtrate to give an impure product. Crystallize from dichloromethane/heptane to give the title compound (29.8 g, 52%). Gas chromatography: retention time 15.96 min (30 m×0.32 mm i.d. DB-1 column, 0.25 micron film thickness; 1.2 mL/min flow rate; 55:1 split ratio; temperature profile: 35° C./3 min, 10° C. temperature increase per min; 250° C./10.5 min). 1H NMR (DMSO-d6) δ 3.84-3.93 (m, 2H, CH2), 3.93-4.04 (m, 2H, CH2), 5.60 (s, 1H, CH), 6.91 (t, 1H, ArH), 7.06 (dd, 1H, ArH), 7.15 (dd, 1H, ArH), 10.0 (s, 1H, OH).
Name
(4-[1,3]dioxolan-2-yl-2-fluorophenoxy)triisopropylsilane
Quantity
105.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.589 L
Type
solvent
Reaction Step One
Name
Quantity
311 mL
Type
solvent
Reaction Step One
Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
52%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:22]=[CH:21][C:9]([O:10][Si](C(C)C)(C(C)C)C(C)C)=[C:8]([F:23])[CH:7]=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.CCCCCCC.C(OCC)(=O)C>C1COCC1.ClCCl>[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:22]=[CH:21][C:9]([OH:10])=[C:8]([F:23])[CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
(4-[1,3]dioxolan-2-yl-2-fluorophenoxy)triisopropylsilane
Quantity
105.9 g
Type
reactant
Smiles
O1C(OCC1)C1=CC(=C(O[Si](C(C)C)(C(C)C)C(C)C)C=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
1.589 L
Type
solvent
Smiles
C1CCOC1
Name
Quantity
311 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC.C(C)(=O)OCC
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
without cooling
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate to a red oil
CUSTOM
Type
CUSTOM
Details
partition between ether (500 mL) and deionized water (1 L)
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous layer with ether (500 mL)
WASH
Type
WASH
Details
Combine the ether layers, wash with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
to give the crude product (92.9 g
FILTRATION
Type
FILTRATION
Details
filter through 400 g of silica gel 60
WASH
Type
WASH
Details
Wash with dichloromethane (3×1 L fractions)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the combined filtrate
CUSTOM
Type
CUSTOM
Details
to give an impure product
CUSTOM
Type
CUSTOM
Details
Crystallize from dichloromethane/heptane

Outcomes

Product
Name
Type
product
Smiles
O1C(OCC1)C1=CC(=C(C=C1)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 29.8 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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